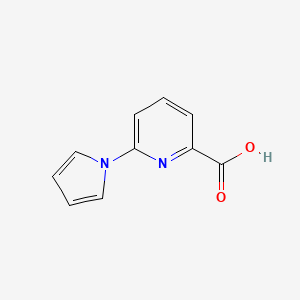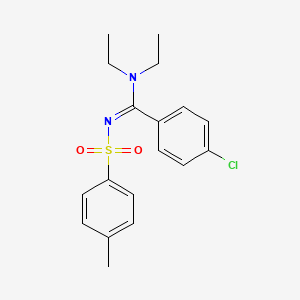
6-(1H-pyrrol-1-yl)pyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(1H-pyrrol-1-yl)pyridine-2-carboxylic acid is a compound that contains a pyrrole ring, which is a five-membered aromatic heterocycle, like the related compound imidazole . The compound also contains a pyridine ring, which is a six-membered ring with one nitrogen atom . The exact properties of this specific compound are not widely documented in the literature .
Aplicaciones Científicas De Investigación
Heterocyclic Chemistry and Complex Formation
Heterocyclic compounds containing pyrrol and pyridine rings, such as 6-(1H-pyrrol-1-yl)pyridine-2-carboxylic acid, play a significant role in coordination chemistry. These compounds are utilized in creating complex structures due to their ability to act as ligands, binding with various metal ions. This property is essential for synthesizing coordination compounds with potential applications in catalysis, material science, and biochemistry. Studies have detailed the synthesis and properties of such heterocyclic compounds, highlighting their versatility in forming complexes with distinct spectroscopic, magnetic, and electrochemical characteristics (Boča, Jameson, & Linert, 2011).
Biotechnological Production
In biotechnology, substrates derived from or related to 6-(1H-pyrrol-1-yl)pyridine-2-carboxylic acid are explored for their potential in producing valuable chemicals through microbial fermentation. Lactic acid, a key compound in the green chemistry sector, can lead to the biotechnological production of various chemicals, showcasing the broader applicability of carboxylic acid derivatives in sustainable chemical synthesis (Gao, Ma, & Xu, 2011).
Drug Discovery and Medicinal Chemistry
The pyrrolidine ring, a core component of 6-(1H-pyrrol-1-yl)pyridine-2-carboxylic acid, is widely employed in medicinal chemistry for developing new therapeutic agents. The structural features of pyrrolidine, including its sp3-hybridization and stereochemical versatility, make it an attractive scaffold for drug discovery. Pyrrolidine-based compounds are investigated for their selectivity and biological activity across a range of targets, demonstrating the importance of such heterocyclic frameworks in the development of novel pharmacotherapies (Li Petri et al., 2021).
Catalysis and Synthetic Applications
The chemistry of pyridine and pyrrol derivatives is crucial in catalysis, particularly in synthesizing pyranopyrimidine scaffolds, which have broad applications in medicinal and pharmaceutical industries. These scaffolds serve as precursors for various bioactive compounds, emphasizing the role of pyridine and pyrrol derivatives in facilitating complex synthetic pathways through the use of hybrid catalysts. This area of research highlights the continuous exploration of heterocyclic compounds for developing lead molecules with significant biological or chemical properties (Parmar, Vala, & Patel, 2023).
Propiedades
IUPAC Name |
6-pyrrol-1-ylpyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-10(14)8-4-3-5-9(11-8)12-6-1-2-7-12/h1-7H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBDMSCYANSHMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=CC(=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1H-pyrrol-1-yl)pyridine-2-carboxylic acid | |
CAS RN |
1339579-57-5 |
Source


|
| Record name | 6-(1H-pyrrol-1-yl)pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2,4-dioxo-3-(thien-2-ylmethyl)-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2971206.png)
![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2971208.png)
![N-(3,4-dimethoxyphenethyl)-6-(6-((2-((2-methoxyethyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2971211.png)

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2971214.png)

![6-(Trifluoromethyl)-1H-spiro[indole-3,4'-piperidine]-2-one hydrochloride](/img/structure/B2971216.png)
![(E)-N-([2,2'-bifuran]-5-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2971217.png)




![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2971224.png)
